molecular formula C16H29N3O5S B1667290 Biotin-PEG3-alcohol CAS No. 289714-02-9

Biotin-PEG3-alcohol

Cat. No. B1667290
M. Wt: 375.5 g/mol
InChI Key: JMPJDHGWKSPEEE-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-alcohol is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers .


Synthesis Analysis

Biotin-PEG3-alcohol is used in several protein labeling protocols in cell culture and in vivo using cell permeable NHS-biotin and incorporation of the noncanonical amino acid, azidohomoalanine (AHA), into newly synthesized proteins, followed by click chemistry tagging with biotin .


Molecular Structure Analysis

The molecular formula of Biotin-PEG3-alcohol is C16H29N3O5S . The IUPAC name is N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide . The InChI code is 1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 .


Chemical Reactions Analysis

Biotin-PEG3-alcohol reacts with a variety of functional groups . It is used in mass spectrometric strategies to identify protein subpopulations involved in specific biological functions by covalently tagging biotin to proteins using various chemical modification methods .


Physical And Chemical Properties Analysis

Biotin-PEG3-alcohol has a molecular weight of 375.5 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It has 13 rotatable bonds . Its exact mass and monoisotopic mass are 375.18279221 g/mol . Its topological polar surface area is 134 Ų .

Scientific Research Applications

“Biotin-PEG3-alcohol” is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers .

Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It has important applications in food additives, biomedicine, and other fields . Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes .

The specific applications of “Biotin-PEG3-alcohol” would depend on the research context and the specific experimental design. For example, in protein labeling and crosslinking, a compound like “Biotin-PEG3-alcohol” could be used to label molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .

“Biotin-PEG3-alcohol” is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . Here are some potential applications:

  • Protein Labeling and Crosslinking : Biotin-PEG3-alcohol can be used to label molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .

  • Therapeutics : Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes .

  • Biotechnology : Biotin-PEG3-alcohol could be used in various biotechnological applications. For example, it could be used in the production of biotin in microorganisms .

“Biotin-PEG3-alcohol” is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . Here are some additional potential applications:

  • Microbial Production : Biotin-PEG3-alcohol could be used in the production of biotin in microorganisms .

Safety And Hazards

In case of eye contact with Biotin-PEG3-alcohol, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

Biotin PEG linkers, including Biotin-PEG3-alcohol, are widely used in detection, immobilization, targeting, labeling as well as nonradioactive purification . Biotin has strong binding affinity with avidin, and the PEG spacer increases the hydrophilicity of the molecules . This suggests potential future applications in areas requiring these properties.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJDHGWKSPEEE-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG3-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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